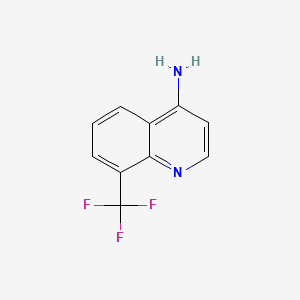

8-(Trifluoromethyl)quinolin-4-amine

Vue d'ensemble

Description

8-(Trifluoromethyl)quinolin-4-amine is a chemical compound that belongs to the quinoline family, characterized by the presence of a trifluoromethyl group at the 8-position and an amine group at the 4-position of the quinoline ring system. This structural motif is of significant interest due to its potential biological activity and its role as a building block in medicinal chemistry.

Synthesis Analysis

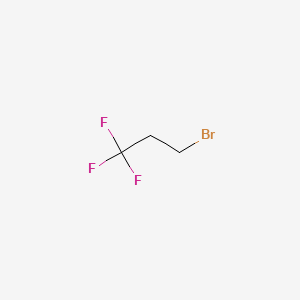

The synthesis of this compound derivatives can involve various strategies. For instance, an oxidative desulfurization-fluorination reaction has been employed to introduce a trifluoromethyl group at the N-1 position of the quinoline ring, as seen in the synthesis of 1-trifluoromethyl-4-quinolone derivatives . Although the abstract does not directly describe the synthesis of this compound, the methodologies used for related compounds can provide insights into possible synthetic routes for this compound.

Molecular Structure Analysis

The molecular structure of quinoline derivatives can be quite complex, with the potential for various interactions and binding modes. For example, the crystal structure of quinolin-8-aminium toluene-4-sulfonate shows that the 8-amino group, rather than the quinoline N atom, is protonated, leading to intermolecular hydrogen-bonding interactions and the formation of a linear polymer structure . This highlights the importance of the position and nature of substituents on the quinoline ring in determining the molecular structure and interactions of the compound.

Chemical Reactions Analysis

Quinoline derivatives can participate in a range of chemical reactions. The reactivity of 8-(dimesitylboryl)quinoline, for example, includes hydrolysis with the sequential loss of mesitylene and the formation of borinic acid and boronic acid dimer. It also forms coordination complexes with metals such as Cu(I), Ag(I), and Pd(II), demonstrating the ambiphilic nature of the molecule . These reactions are indicative of the potential reactivity of this compound, which may also form various complexes and undergo transformations based on its functional groups.

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound can be inferred from related compounds. For instance, the presence of a trifluoromethyl group can significantly influence the electronic properties and lipophilicity of the molecule, which in turn can affect its biological activity . Additionally, the coordination chemistry of tri(quinolin-8-yl)amine with iron(II) shows that the ligand's binding mode and the presence of coligands can affect the spin state and geometry of the resulting complexes . These findings suggest that the physical and chemical properties of this compound would be crucial in its reactivity and potential applications.

Applications De Recherche Scientifique

Antimicrobial Agents

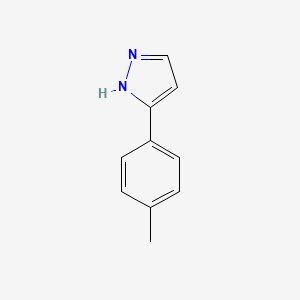

- Synthesis of novel pyrazolo[3,4-d]pyrimidine derivatives from 8-(Trifluoromethyl)quinolin-4-amine showed potential as antimicrobial agents (Holla et al., 2006).

- Novel quinoline derivatives carrying a 1,2,4-triazole moiety, synthesized from 4-hydroxy-8-(trifluoromethyl)quinoline, demonstrated significant antimicrobial activity (Eswaran, Adhikari & Shetty, 2009).

Antidiabetic, Anti-inflammatory, and Antioxidant Studies

- Quinolinyl amine nitriles synthesized from this compound were found to have moderate-to-good antidiabetic, anti-inflammatory, and antioxidant activity (Dalavai et al., 2020).

Anti-Proliferative Agents

- Certain 4-aminoquinoline derivatives based on this compound scaffold were synthesized as potential antiproliferative agents, showing higher activity than the reference drug doxorubicin (Ghorab, Al-Said & Arafa, 2014).

Catalysis and Polymerization

- Aluminum and zinc complexes supported by pyrrole-based ligands, involving quinolin-8-amine, were synthesized and found effective in catalyzing the ring-opening polymerization of ɛ-caprolactone (Qiao, Ma & Wang, 2011).

Chemical Interaction Studies

- The interaction of polyfluorinated quinolines with sodium and potassium amides in liquid ammonia was studied, indicating nucleophile addition and potential for use in synthesis (Gurskaya, Selivanova & Shteingarts, 2012).

Rhodium-catalyzed Amination

- A study on rhodium-catalyzed amination of quinoline N-oxides using trifluoroacetamide as the amino source demonstrated perfect regioselectivity and functional group tolerance (You et al., 2018).

Mécanisme D'action

Target of Action

Quinoline compounds are known to have a wide range of biological activities and can interact with various targets .

Mode of Action

Quinoline compounds are known to inhibit bacterial dna synthesis by forming a ternary complex with a dna molecule and gyrase and topoisomerase iv enzymes .

Biochemical Pathways

Quinoline compounds are known to affect various biochemical pathways due to their wide spectrum of biological activity .

Pharmacokinetics

Quinoline compounds are known to have excellent tissue penetration, making them potent agents .

Result of Action

Quinoline compounds are known to have a wide range of biological activities, including anti-inflammatory, anticancer, antihypertensive, anti-hiv, anti-malarial, and anti-bacterial activity .

Action Environment

It is known that the broad application of suzuki–miyaura (sm) coupling, a process often used in the synthesis of quinoline compounds, arises from the exceptionally mild and functional group tolerant reaction conditions .

Safety and Hazards

Propriétés

IUPAC Name |

8-(trifluoromethyl)quinolin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7F3N2/c11-10(12,13)7-3-1-2-6-8(14)4-5-15-9(6)7/h1-5H,(H2,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTMLOHYYNHRKTF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN=C2C(=C1)C(F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7F3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50371050 | |

| Record name | 8-(trifluoromethyl)quinolin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50371050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

243977-15-3 | |

| Record name | 8-(trifluoromethyl)quinolin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50371050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 243977-15-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[4-(Azepan-1-yl)phenyl]ethan-1-one](/img/structure/B1271814.png)

![N-[4-(benzyloxy)benzyl]-N-phenylamine](/img/structure/B1271831.png)

![4-amino-5-[(4-chlorophenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1271851.png)